molecular formula C11H13ClN2O2 B11868262 5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride

5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride

Cat. No.: B11868262
M. Wt: 240.68 g/mol
InChI Key: BMUNXWGZXMSXSF-UHFFFAOYSA-N
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Description

5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the spiro linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient production pathways .

Chemical Reactions Analysis

Types of Reactions

5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Spiro[furo[3,4-b]pyridine-7,4’-piperidin]-5-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

spiro[furo[3,4-b]pyridine-7,4'-piperidine]-5-one;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-8-2-1-5-13-9(8)11(15-10)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-7H2;1H

InChI Key

BMUNXWGZXMSXSF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC=N3)C(=O)O2.Cl

Origin of Product

United States

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